molecular formula C8H7F3N2O B571619 N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide CAS No. 1291487-27-8

N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide

Cat. No. B571619
M. Wt: 204.152
InChI Key: ZFTVTHHBFDMMTO-UHFFFAOYSA-N
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Description

“N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide” is a chemical compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . It contains a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide” is characterized by the presence of a fluorine atom and a pyridine in its structure . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

  • Chelating Properties and Steric Effects : N-(pyridin-2-yl)acetamide derivatives exhibit excellent chelating properties, which are crucial in biology, medicine, and environmental chemistry. The introduction of electron-donating substituents or steric hindrances, like a methyl group, influences the coordination number and geometry in metal complexes, as seen in copper(II) complexes with sterically demanding ligands (Smolentsev, 2017).

  • Tautomerism Studies : N-(pyridin-2-yl)acetamide demonstrates specific tautomerism properties, which have been studied using NMR spectroscopy. Such studies confirm established patterns of heteroaromatic tautomerism (Katritzky & Ghiviriga, 1995).

  • Anticancer Applications : Derivatives of N-(pyridin-2-yl)acetamide, such as N-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have shown significant anticancer effects and toxicity when orally administered. Modifications of these compounds can retain antiproliferative activity while reducing toxicity, suggesting their potential as anticancer agents (Wang et al., 2015).

  • Oxidation Reactivity Studies : The chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives has been explored, generating various products under different conditions. This research aids in understanding the reactivity channels of these compounds (Pailloux et al., 2007).

  • Corrosion Inhibition : N-(pyridin-2-yl) acetamide derivatives have been synthesized and evaluated as corrosion inhibitors, showing promising inhibition efficiencies in different testing environments (Yıldırım & Cetin, 2008).

  • Spectroscopic and Quantum Mechanical Studies : N-(pyridin-2-yl)acetamide analogs have been investigated for their spectroscopic and electronic properties, with potential applications in dye-sensitized solar cells and as photosensitizers due to their light harvesting efficiency (Mary et al., 2020).

  • Synthesis and Structural Characterization : Research on the synthesis and structural characterization of complexes involving thioether-containing pyridylalkylamide ligands is significant. Such studies are essential in understanding the coordination chemistry of these compounds (Zhao, 2015).

  • Antimicrobial Activity : Some derivatives of N-(pyridin-2-yl)acetamide have been synthesized and shown to have antimicrobial activity, indicating their potential use in pharmaceutical applications (Fahim & Ismael, 2019).

  • DNA-Binding and Antioxidant Properties : Copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms have been studied for their DNA-binding and antioxidant properties, contributing to the understanding of their biological interactions and potential therapeutic uses (Reddy et al., 2016).

properties

IUPAC Name

N-[6-(trifluoromethyl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-5(14)12-7-4-2-3-6(13-7)8(9,10)11/h2-4H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVTHHBFDMMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716547
Record name N-[6-(Trifluoromethyl)pyridin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide

CAS RN

1291487-27-8
Record name N-[6-(Trifluoromethyl)pyridin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Xiong, J Jin, L Gao, C Hao, X Liu, BF Liu… - European journal of …, 2020 - Elsevier
We designed and synthesized a novel series of piperidine propionamide derivatives as potent sigma-1 (σ 1 ) receptor antagonists and mu (μ) opioid receptor agonists, and measured …
Number of citations: 14 www.sciencedirect.com

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